molecular formula C18H15FN2O3S B5121610 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide

2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide

Cat. No. B5121610
M. Wt: 358.4 g/mol
InChI Key: HQSHRQVZVJYNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide, also known as F-PPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide works by inhibiting the activity of Aurora kinase A, a protein that plays a critical role in cell division and proliferation. By inhibiting Aurora kinase A, 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide prevents cancer cells from dividing and proliferating, leading to their eventual death.
Biochemical and Physiological Effects:
2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has been found to have minimal toxicity in animal studies, making it a promising candidate for further development as a cancer treatment. However, further studies are needed to determine the long-term effects of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide on human health.

Advantages and Limitations for Lab Experiments

One advantage of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide is its specificity for Aurora kinase A, making it a valuable tool for studying the role of this protein in cell division and proliferation. However, 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide, including:
1. Further studies on the long-term effects of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide on human health.
2. Development of more stable and soluble forms of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide for use in lab experiments.
3. Investigation of the potential of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide as a treatment for inflammatory diseases.
4. Exploration of the use of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide in combination with other cancer treatments to enhance their effectiveness.
5. Investigation of the potential of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide as a treatment for other types of cancer.
In conclusion, 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide is a promising chemical compound with potential applications in medical research, particularly in the field of cancer treatment. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential as a treatment for other diseases.

Synthesis Methods

The synthesis of 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide involves the reaction of 2-phenoxy-3-pyridinylmethylamine with 2-fluorobenzenesulfonyl chloride in the presence of a base. The resulting product is purified through column chromatography, yielding 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide as a white solid.

Scientific Research Applications

2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide inhibits the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. 2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-fluoro-N-[(2-phenoxypyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-16-10-4-5-11-17(16)25(22,23)21-13-14-7-6-12-20-18(14)24-15-8-2-1-3-9-15/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSHRQVZVJYNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[(2-phenoxy-3-pyridinyl)methyl]benzenesulfonamide

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